molecular formula C23H25FN4O3 B2410457 (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1170869-56-3

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2410457
CAS No.: 1170869-56-3
M. Wt: 424.476
InChI Key: OTRMIOQQKSTKIM-UHFFFAOYSA-N
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Description

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with an ethoxy group and a fluorophenyl group, as well as a piperazine ring substituted with a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and piperazine precursors. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization. The piperazine ring can be synthesized through the reaction of diethanolamine with phosgene. The final step involves coupling the pyrazole and piperazine rings through a condensation reaction, often using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy group can be oxidized to an ethyl ester.

  • Reduction: : The piperazine ring can be reduced to form a piperazine derivative.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Ethyl ester derivatives.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: : It has been investigated for its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and potential applications compared to similar compounds. For example, other pyrazole derivatives may lack the ethoxy or fluorophenyl groups, which can significantly alter their biological activity and chemical properties. Some similar compounds include:

  • Pyrazole derivatives: : These compounds may have different substituents on the pyrazole ring.

  • Piperazine derivatives: : These compounds may have different substituents on the piperazine ring.

Properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-3-31-21-16-28(18-10-8-17(24)9-11-18)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-5-7-20(19)30-2/h4-11,16H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRMIOQQKSTKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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